molecular formula C8H6ClF3 B176982 4-Chloro-2-methyl-1-(trifluoromethyl)benzene CAS No. 13630-22-3

4-Chloro-2-methyl-1-(trifluoromethyl)benzene

Cat. No.: B176982
CAS No.: 13630-22-3
M. Wt: 194.58 g/mol
InChI Key: RWXLVNJPMZXECS-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene can be achieved through various methods, including:

    Electrophilic Aromatic Substitution: This method involves the introduction of the trifluoromethyl group into the benzene ring through electrophilic aromatic substitution reactions. Common reagents used in this process include trifluoromethyl iodide and a strong Lewis acid catalyst.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 4-Chloro-2-methylbenzene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-1-(trifluoromethyl)benzene is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various chemical syntheses and applications .

Properties

IUPAC Name

4-chloro-2-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXLVNJPMZXECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507698
Record name 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13630-22-3
Record name 4-Chloro-2-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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